Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
Pyrrole compounds, in general, are known to interact with various biological targets due to their heterocyclic nature
Mode of Action
Pyrrole compounds are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Pyrrole compounds are involved in a wide range of biochemical processes, including the synthesis of heme, a vital component of hemoglobin
Action Environment
The action, efficacy, and stability of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate could be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Other factors, such as pH and the presence of other substances, could also affect its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by esterification and acetylation reactions
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with different substituents at the 4-position.
Substitution: Substituted pyrrole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of biological pathways and enzyme interactions, particularly those involving pyrrole derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl 4-bromo-1H-pyrrole-2-carboxylate: A closely related compound with similar structural features but lacking the acetyl group at the 5-position.
Methyl 5-bromo-1H-pyrrole-2-carboxylate: Another similar compound with a bromine atom at the 5-position instead of the 4-position.
Uniqueness: Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate is unique due to the presence of both acetyl and bromine substituents, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECZBSNUKCUXBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(N1)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447332 | |
Record name | Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157425-54-2 | |
Record name | Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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